

An In-depth Technical Guide to 8-Methoxy-4-Chromanone

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Compound of Interest

Compound Name: 8-Methoxy-4-Chromanone

Cat. No.: B1357117

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of **8-Methoxy-4-Chromanone**, a key heterocyclic compound in medicinal chemistry.

Core Molecular Data

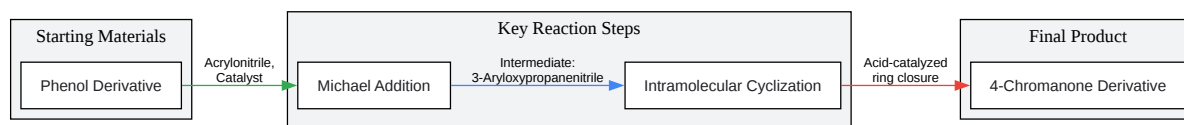
8-Methoxy-4-Chromanone, also known as 8-methoxy-2,3-dihydrochromen-4-one, is a chromanone derivative.^{[1][2]} The chroman-4-one core structure is recognized as a "privileged scaffold" in the design of novel bioactive compounds due to its presence in a wide range of pharmacologically active molecules.^{[2][3]}

The fundamental molecular attributes of **8-Methoxy-4-Chromanone** are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[4]
Exact Mass	178.062994177 Da	[5]
CAS Number	20351-79-5	[1]
Appearance	Solid	[6]
Melting Point	89 °C	[1]
Boiling Point	319.9°C at 760 mmHg	[1]
Density	1.205 g/cm ³	[1]

Synthesis and Experimental Protocols

The synthesis of chromanone derivatives is a significant area of research in organic chemistry. Various synthetic routes have been developed to produce these scaffolds. A general workflow for the synthesis of a chromanone derivative is illustrated below.



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A generalized synthetic workflow for 4-chromanone derivatives.

A variety of methods can be employed for the synthesis of 4-chromanones. One common approach involves the Michael addition of phenols to acrylonitriles, followed by an acid-catalyzed intramolecular cyclization.[7]

Detailed Experimental Protocol for a Related Chromanone Synthesis:

The following protocol describes the synthesis of 7-hydroxychroman-4-one, which can be subsequently modified to produce various methoxy-substituted chromanones.

- Step 1: Synthesis of 7-Hydroxychroman-4-one[8]
 - To a round-bottom flask, add resorcinol (37.67 mmol), 3-bromopropionic acid (38.05 mmol), and triflic acid (113 mmol).
 - Fit the flask with a condenser and heat the mixture to 80°C with magnetic stirring for 1 hour.
 - After cooling to room temperature, add 100 mL of chloroform.
 - Extract the mixture with 100 mL of distilled water in a separatory funnel.
 - The organic phase contains the desired 7-hydroxychroman-4-one, which can be further purified.
- Step 2: Alkylation/Modification[8]
 - The hydroxyl group of the synthesized chromanone can then be alkylated (e.g., methylated to introduce a methoxy group) using an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Biological and Medicinal Significance

Chromanones and their derivatives are a class of oxygen-containing heterocyclic compounds that are prevalent in nature, particularly in plants and fungi.[9] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The chromanone scaffold is a core component of many flavonoids and is associated with various pharmacological properties, including:

- Anticancer[3]
- Antimicrobial and Antifungal[3][8]
- Anti-inflammatory[3]

- Antioxidant[10]

The versatility of the chromanone structure allows for the synthesis of a diverse library of derivatives with potential therapeutic applications.[2] Methoxy-substituted chromanones, in particular, are frequently studied in structure-activity relationship (SAR) analyses to develop new lead compounds for drug discovery.[2] For instance, various substituted chroman-4-one derivatives have been synthesized and evaluated as inhibitors for enzymes like sirtuin 2.[11] Furthermore, derivatives have been investigated for their potential as α -glucosidase inhibitors and free radical scavengers.[12] The ongoing research into chromanones underscores their importance as a foundational structure in the development of new therapeutic agents.[9][13]

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